2-(Isopropylamino)-1,2-diphenylethanol
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Overview
Description
(1R,2S)-2-(Isopropylamino)-1,2-diphenylethanol is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(Isopropylamino)-1,2-diphenylethanol typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding amine. One common method includes the use of chiral catalysts to ensure the correct stereochemistry is achieved during the synthesis .
Industrial Production Methods
Industrial production methods often involve the use of large-scale chiral separation techniques to obtain the desired enantiomer in high purity. Techniques such as preparative-scale chromatography and crystallization-based methods are commonly employed .
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(Isopropylamino)-1,2-diphenylethanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding ketone.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include the corresponding ketone, alcohol, and substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
(1R,2S)-2-(Isopropylamino)-1,2-diphenylethanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various complex molecules.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of (1R,2S)-2-(Isopropylamino)-1,2-diphenylethanol involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (1R,2S)-2-(Isopropylamino)-1,2-diphenylethanol include:
- (1R,2S)-Ephedrine
- (1R,2S)-Pseudoephedrine
- (1R,2S)-Norephedrine
Uniqueness
What sets (1R,2S)-2-(Isopropylamino)-1,2-diphenylethanol apart from these similar compounds is its specific stereochemistry and the presence of the isopropylamino group, which imparts unique reactivity and biological activity .
Properties
IUPAC Name |
1,2-diphenyl-2-(propan-2-ylamino)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-13(2)18-16(14-9-5-3-6-10-14)17(19)15-11-7-4-8-12-15/h3-13,16-19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILABSMRKFLZNPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(C1=CC=CC=C1)C(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00903628 |
Source
|
Record name | NoName_4331 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00903628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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